molecular formula C7H16NNaO2S2 B8234503 sodium;azepane-1-carbodithioate;dihydrate

sodium;azepane-1-carbodithioate;dihydrate

Cat. No.: B8234503
M. Wt: 233.3 g/mol
InChI Key: SXNQUNMPRFXEJL-UHFFFAOYSA-M
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Description

Sodium azepane-1-carbodithioate dihydrate: is a chemical compound with the formula C₇H₁₂NNaS₂·2H₂O .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium azepane-1-carbodithioate dihydrate typically involves the reaction of azepane-1-carbodithioic acid with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then crystallized to obtain the dihydrate form .

Industrial Production Methods: While specific industrial production methods for sodium azepane-1-carbodithioate dihydrate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium azepane-1-carbodithioate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium azepane-1-carbodithioate dihydrate is used as a ligand in the synthesis of metal complexes. These complexes have been studied for their electronic and photoluminescent properties .

Biology and Medicine: The compound and its metal complexes have shown potential cytotoxic activity against certain cancer cell lines, such as the MDA-MB-231 human breast cancer cell line. This makes it a promising candidate for further research in cancer treatment .

Industry: In industrial applications, sodium azepane-1-carbodithioate dihydrate is used in the development of new materials with specific electronic and photoluminescent properties .

Mechanism of Action

The mechanism of action of sodium azepane-1-carbodithioate dihydrate involves its interaction with metal ions to form complexes. These complexes can inhibit glucose uptake in cancer cells, leading to energy deprivation and cell death. Additionally, the compound induces the production of nitric oxide, which enhances oxidative stress in cancer cells, contributing to its cytotoxic effects .

Comparison with Similar Compounds

  • Potassium azepane-1-carbodithioate
  • Azepane-1-carbodithioic acid
  • Other carbodithioate derivatives

Uniqueness: Sodium azepane-1-carbodithioate dihydrate is unique due to its specific interaction with metal ions and its ability to form stable complexes with distinct electronic and photoluminescent properties. Its potential cytotoxic activity against cancer cells further distinguishes it from other similar compounds .

Properties

IUPAC Name

sodium;azepane-1-carbodithioate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2.Na.2H2O/c9-7(10)8-5-3-1-2-4-6-8;;;/h1-6H2,(H,9,10);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNQUNMPRFXEJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)[S-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=S)[S-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NNaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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